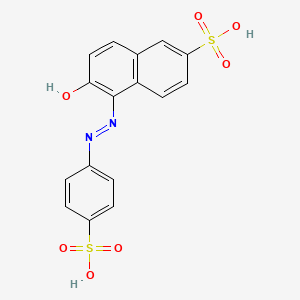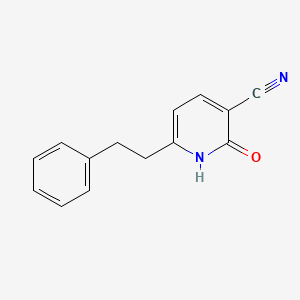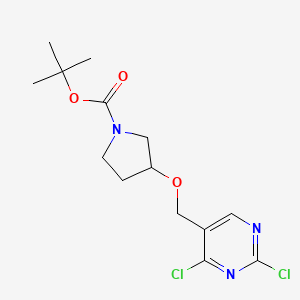
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloropyrimidine moiety: This step involves the reaction of the pyrrolidine derivative with 2,4-dichloropyrimidine under suitable conditions.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The dichloropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution reactions: Products will depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical biology: It is used in the design of probes for studying biological pathways.
Industrial applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of their activity. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions with the target protein, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2,4-dichloropyrimidin-5-yl)methoxy)pyrrolidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts specific biological activities and chemical reactivity. The combination of the pyrrolidine ring and the tert-butyl ester group further enhances its potential as a versatile intermediate in the synthesis of bioactive compounds.
特性
分子式 |
C14H19Cl2N3O3 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O3/c1-14(2,3)22-13(20)19-5-4-10(7-19)21-8-9-6-17-12(16)18-11(9)15/h6,10H,4-5,7-8H2,1-3H3 |
InChIキー |
FTOVQJVVKOPHKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

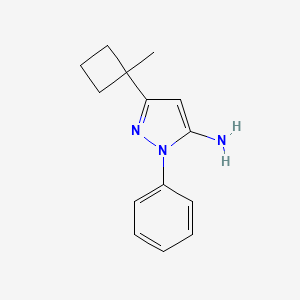
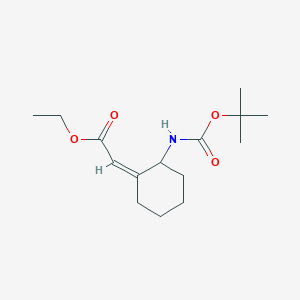
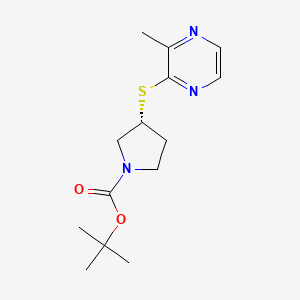
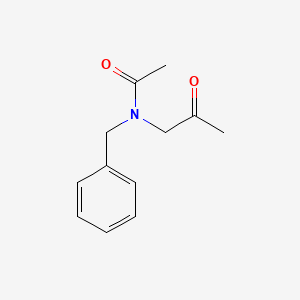
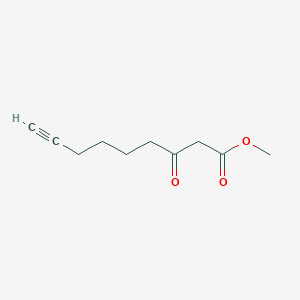
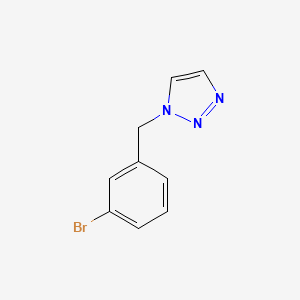
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
